molecular formula C20H19FN2O3 B2943838 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 1105216-87-2

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2943838
CAS No.: 1105216-87-2
M. Wt: 354.381
InChI Key: VVICZVBZULNYES-UHFFFAOYSA-N
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Description

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of a suitable precursor, such as a 2-fluorophenyl-substituted nitrile, with an appropriate amine under acidic or basic conditions. The resulting oxazole intermediate is then coupled with a 2-(4-methoxyphenyl)ethylamine derivative through an acylation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and fluorophenyl group may facilitate binding to these targets, while the methoxyphenyl group can modulate the compound’s activity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
  • 2-[5-(2-bromophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
  • 2-[5-(2-methylphenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can enhance its efficacy and selectivity in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-25-16-8-6-14(7-9-16)10-11-22-20(24)13-15-12-19(26-23-15)17-4-2-3-5-18(17)21/h2-9,12H,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVICZVBZULNYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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